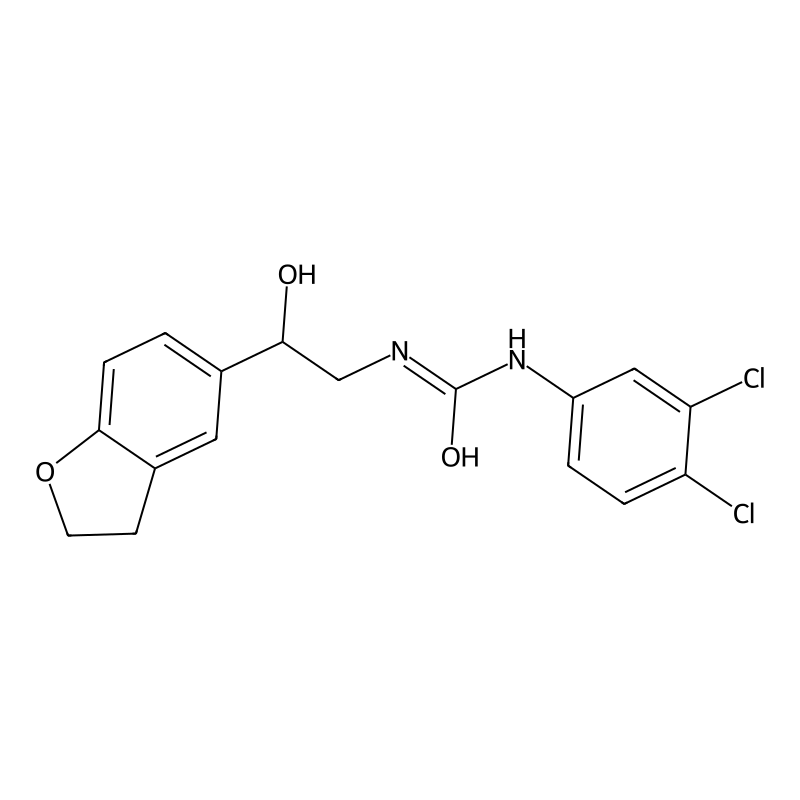

1-(3,4-DICHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceutical Industry

Summary: Natural compounds are often used in the pharmaceutical industry due to their wide range of biological effects.

Cosmetic Industry

Food Industry

Summary: Many natural compounds are used in the food industry for their nutritional value and health benefits.

Chemical Analysis

Summary: Chemical compounds are used in qualitative and quantitative analysis.

Methods: The compound is exposed to infrared radiation, and the absorption frequencies are measured.

Industrial Applications

Summary: Chemical reactions involving various compounds have a significant impact on industrial applications.

Methods: These reactions are often carried out under controlled conditions in industrial settings.

Results: The outcomes of these reactions can lead to the production of various useful products.

Nanotechnology

1-(3,4-Dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl moiety and a benzofuran component. The compound features a urea functional group, which is known for its biological activity and potential therapeutic applications. Its systematic name reflects the specific arrangement of its atoms, indicating the presence of chlorine substituents on the phenyl ring and a hydroxyl group on the ethyl chain attached to the urea.

- Oxidation: This can yield ketones or carboxylic acids, depending on the conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the compound into alcohols or amines, using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and benzofuran groups, allowing for diverse derivatives to be synthesized.

The biological activity of 1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea has been studied for its potential as an enzyme inhibitor. It may interact with specific molecular targets in biological systems, potentially altering pathways involved in disease processes. The presence of the dichlorophenyl group enhances its lipophilicity and may contribute to its binding affinity to targets such as receptors or enzymes .

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Moiety: This is achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

- Introduction of the Dichlorophenyl Group: This step often employs Friedel-Crafts alkylation or acylation reactions using chlorobenzene derivatives.

- Coupling with Urea Derivatives: The final step involves reacting the intermediate compounds with urea derivatives under controlled conditions to form the desired product.

This compound has potential applications in medicinal chemistry, particularly as an anti-cancer agent or an inhibitor in various biochemical pathways. Its unique structure may allow it to interact with specific targets within cells, making it a candidate for drug development aimed at treating diseases characterized by dysregulated enzymatic activity .

Studies on the interactions of 1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea with biological macromolecules are essential for understanding its mechanism of action. These studies typically involve assessing binding affinities to enzymes and receptors, elucidating how structural features influence its biological effects .

Several compounds share structural similarities with 1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea | Methoxy group instead of dichloro | Altered electronic properties |

| 1-(4-Fluorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea | Fluorine substitution | Different lipophilicity and reactivity |

| 1-(4-Chlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea | Chlorine substitution | Similar but with varied biological activity |

Uniqueness

The presence of the dichlorophenyl group in this compound imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable candidate for further research and potential therapeutic applications .